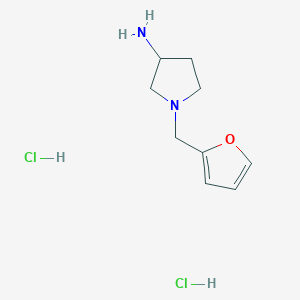
1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride
Overview
Description
1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C_9H_14N_2O_2·2HCl It is a derivative of pyrrolidine and furan, featuring a furan ring attached to a pyrrolidine ring through a methylene bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furan-2-carbaldehyde and pyrrolidin-3-ylamine as the primary starting materials.
Reaction Steps: The synthesis involves a reductive amination reaction, where furan-2-carbaldehyde is first converted to an imine intermediate by reacting with pyrrolidin-3-ylamine. The imine is then reduced to form the final product.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis process is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Oxidation: 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions: Reagents like acetic acid, hydrochloric acid, and various organic solvents are commonly used in these reactions.
Major Products Formed: The major products include oxidized or reduced derivatives of the compound, as well as substituted furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-pyrrolidin-3-ylmethanol and 2-furanyl-3-pyrrolidinamine.
Uniqueness: 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride is unique due to its specific combination of furan and pyrrolidine rings, which imparts distinct chemical and biological properties.
This compound holds promise for various applications, and ongoing research continues to uncover its full potential
Properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDORKZUYROOTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698097 | |
| Record name | 1-[(Furan-2-yl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169452-23-7 | |
| Record name | 1-[(Furan-2-yl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















